molecular formula C8H14N2O2 B14225228 3-Amino-1-azabicyclo[2.2.2]octane-2-carboxylic acid CAS No. 741212-43-1

3-Amino-1-azabicyclo[2.2.2]octane-2-carboxylic acid

Cat. No.: B14225228
CAS No.: 741212-43-1
M. Wt: 170.21 g/mol
InChI Key: LRZCNKXNRVFUOH-UHFFFAOYSA-N
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Description

3-Amino-1-azabicyclo[222]octane-2-carboxylic acid is a bicyclic compound with a unique structure that includes an amino group and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-1-azabicyclo[2.2.2]octane-2-carboxylic acid typically involves the construction of the bicyclic core followed by the introduction of the amino and carboxylic acid groups. One common method involves the cyclization of appropriate precursors under specific conditions to form the bicyclic structure. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

3-Amino-1-azabicyclo[2.2.2]octane-2-carboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The amino and carboxylic acid groups can participate in substitution reactions to form new compounds.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but typically involve controlled temperatures and the use of solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different carboxylic acid derivatives, while substitution reactions can produce a wide range of substituted bicyclic compounds.

Scientific Research Applications

3-Amino-1-azabicyclo[2.2.2]octane-2-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including as a precursor for drug development.

    Industry: The compound is used in the production of various materials and chemicals due to its unique structure and reactivity.

Mechanism of Action

The mechanism of action of 3-Amino-1-azabicyclo[2.2.2]octane-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The amino and carboxylic acid groups can form hydrogen bonds and ionic interactions with other molecules, influencing their activity and function. The bicyclic structure also provides rigidity, which can affect the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 3-Amino-1-azabicyclo[2.2.2]octane-2-carboxylic acid include other bicyclic amines and carboxylic acids, such as:

  • 2-Azabicyclo[3.2.1]octane
  • 8-Azabicyclo[3.2.1]octane

Uniqueness

What sets this compound apart is its specific combination of functional groups and its bicyclic structure, which provides unique reactivity and potential applications not found in other similar compounds. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

741212-43-1

Molecular Formula

C8H14N2O2

Molecular Weight

170.21 g/mol

IUPAC Name

3-amino-1-azabicyclo[2.2.2]octane-2-carboxylic acid

InChI

InChI=1S/C8H14N2O2/c9-6-5-1-3-10(4-2-5)7(6)8(11)12/h5-7H,1-4,9H2,(H,11,12)

InChI Key

LRZCNKXNRVFUOH-UHFFFAOYSA-N

Canonical SMILES

C1CN2CCC1C(C2C(=O)O)N

Origin of Product

United States

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